molecular formula C14H21N B185532 N-benzyl-1-cyclohexylmethanamine CAS No. 4352-47-0

N-benzyl-1-cyclohexylmethanamine

Cat. No. B185532
CAS RN: 4352-47-0
M. Wt: 203.32 g/mol
InChI Key: CNKNITYCQODULW-UHFFFAOYSA-N
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Description

N-benzyl-1-cyclohexylmethanamine (NBCHM) is a synthetic compound that has been used in various scientific research applications. It is a cyclic amine that has a unique structure and a wide range of potential applications. NBCHM has been studied for its potential use as a drug, its mechanism of action, and its biochemical and physiological effects.

Scientific Research Applications

  • Synthesis of Nitrogen Heterocycles : N-benzyl-1-cyclohexylmethanamine is used in the lithiation of related compounds to produce monoanions that react with electrophiles, forming various nitrogen heterocycles, which have applications in pharmaceuticals and agrochemicals (Alonso, Costa, Mancheño, & Nájera, 1997).

  • Fungicidal Activity : Substituted derivatives of N-benzyl-1-cyclohexylmethanamine have shown fungicidal activity against phytopathogenic fungi, indicating its potential in agricultural applications (Kuzenkov & Zakharychev, 2019).

  • Organocatalyst Poison in Glycosylations : An impurity formed during the benzylation of alcohols with benzyl bromide and sodium hydride in DMF, related to N-benzyl-1-cyclohexylmethanamine, can act as a catalyst poison in thiourea-catalyzed glycosylations. This finding is crucial for pharmaceutical synthesis processes (Colgan, Müller‐Bunz, & McGarrigle, 2016).

  • Synthesis of Dopaminergic Compounds : N-benzyl-1-cyclohexylmethanamine is involved in the synthesis of dopaminergic tetrahydroisoquinolines, which have applications in studying dopamine receptors, significant in neurological research (Andreu et al., 2002).

  • Psychoactive Substance Analysis : In forensic science, N-benzyl-1-cyclohexylmethanamine derivatives have been identified and characterized in psychoactive substances, contributing to the analytical profiling of illicit drugs (De Paoli et al., 2013).

  • Potential Antidepressant Effect : Synthesized derivatives of N-benzyl-1-cyclohexylmethanamine have shown significant antidepressant effects in mice, indicating its potential in developing new antidepressant drugs (Karama et al., 2016).

  • Catalysis in Asymmetric Hydrogenation : Complexes involving N-benzyl-1-cyclohexylmethanamine ligands have been used in asymmetric transfer hydrogenation of aromatic ketones, relevant in the synthesis of optically active pharmaceuticals (Gao, Ikariya, & Noyori, 1996).

  • Anti-tumor Potential : Compounds containing N-benzyl-1-cyclohexylmethanamine have demonstrated anti-tumor activity against various cancer cell lines, suggesting their potential in cancer therapy (Ramazani et al., 2014).

properties

IUPAC Name

N-benzyl-1-cyclohexylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1,3-4,7-8,14-15H,2,5-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKNITYCQODULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361161
Record name N-Benzyl-1-cyclohexylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-cyclohexylmethanamine

CAS RN

4352-47-0
Record name N-Benzyl-1-cyclohexylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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